2-(2-Aminophenoxy)-5-chloroaniline
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Overview
Description
2-(2-Aminophenoxy)-5-chloroaniline is an organic compound with the molecular formula C12H11ClN2O It is a derivative of aniline, featuring both amino and phenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Aminophenoxy)-5-chloroaniline typically involves the reaction of 2-chloro-5-nitroaniline with 2-aminophenol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The process involves the following steps:
Nitration: 2-chloroaniline is nitrated to form 2-chloro-5-nitroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen in the presence of a nickel-based catalyst.
Coupling: The resulting 2-chloro-5-aminoaniline is then coupled with 2-aminophenol to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenoxy)-5-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a nickel catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(2-Aminophenoxy)-5-chloroaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenoxy)-5-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Shares the aminophenoxy functional group but lacks the chloro substitution.
5-Chloro-2-nitroaniline: Contains the chloro and nitro groups but lacks the aminophenoxy group.
2-(2-Aminophenoxy)ethanol: Similar structure but with an additional hydroxyl group.
Uniqueness
2-(2-Aminophenoxy)-5-chloroaniline is unique due to the presence of both the aminophenoxy and chloro functional groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
918306-27-1 |
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Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-(2-aminophenoxy)-5-chloroaniline |
InChI |
InChI=1S/C12H11ClN2O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,14-15H2 |
InChI Key |
VBFWXDZLUPVMIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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